

Application Notes and Protocols for MSC-1186 in Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC-1186 is a potent and highly selective, reversible, ATP-competitive pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] It targets SRPK1, SRPK2, and SRPK3, key regulators of pre-mRNA splicing through the phosphorylation of SR (Serine/Arginine-rich) proteins.[4][5] Dysregulation of SRPK signaling is implicated in various diseases, including cancer, making MSC-1186 a valuable chemical probe for studying SRPK function and a potential starting point for therapeutic development.[1][4]

These application notes provide detailed protocols for utilizing **MSC-1186** in both biochemical and cellular kinase assays to determine its potency and cellular target engagement.

Data Presentation

Table 1: In Vitro Potency of MSC-1186 Against SRPK Isoforms

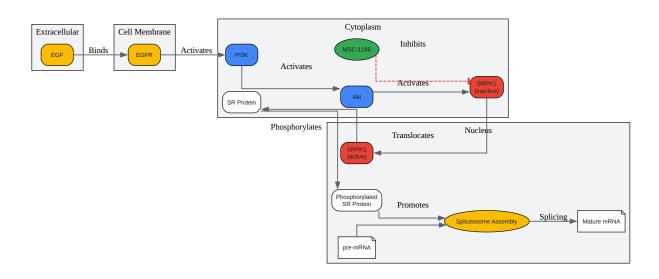


Target Kinase	IC50 (nM)	Assay Type	Source
SRPK1	2.7	Biochemical Activity Assay	[1][6]
SRPK2	81	Biochemical Activity Assay	[1][6]
SRPK3	0.6	Biochemical Activity Assay	[1][6]

Signaling Pathway

The SRPK family of kinases plays a crucial role in the regulation of pre-mRNA splicing. As depicted in the signaling pathway diagram below, growth factor signaling, such as through the Epidermal Growth Factor (EGF) receptor, can activate the PI3K/Akt pathway.[7] Activated Akt can then lead to the activation and nuclear translocation of SRPKs.[7][8] In the nucleus, SRPKs phosphorylate the RS domain of SR proteins, which act as splicing factors.[4][5] This phosphorylation is a critical step in the assembly of the spliceosome and the regulation of alternative splicing.[9] **MSC-1186** acts by competitively inhibiting the ATP binding site of SRPKs, thereby preventing the phosphorylation of SR proteins and modulating splicing events.





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Figure 1. SRPK1 signaling pathway and point of inhibition by MSC-1186.

Experimental Protocols Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes the determination of the IC50 value for **MSC-1186** against SRPK1 using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production.

Materials:



- Recombinant human SRPK1 (e.g., Sigma-Aldrich, Cat. No. S6698)[2]
- Myelin Basic Protein (MBP) or a suitable SR-rich peptide substrate
- MSC-1186
- ADP-Glo™ Kinase Assay Kit (Promega)[10]
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP
- DMSO
- · White, opaque 384-well plates

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of MSC-1186 in 100% DMSO.
 - Create a serial dilution series of MSC-1186 in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended.
 - Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stocks into the Kinase Buffer.
- Enzyme and Substrate Preparation:
 - Prepare a 2X working solution of SRPK1 in Kinase Buffer. The optimal concentration should be determined empirically but a starting point of 5-10 ng/μL is suggested.
 - Prepare a 2X working solution of the substrate (e.g., 0.5 mg/mL MBP) and ATP (e.g., 50 μM) in Kinase Buffer. The ATP concentration should be at or near the Km for the kinase.
- Kinase Reaction:



- \circ Add 2.5 μ L of the 4X **MSC-1186** dilution to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
- Add 2.5 μL of the 2X SRPK1 enzyme solution to all wells except the "no enzyme" control.
- Pre-incubate the plate at room temperature for 15 minutes.
- \circ Initiate the kinase reaction by adding 5 μL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 10 μL .
- Incubate the plate at 30°C for 60 minutes.

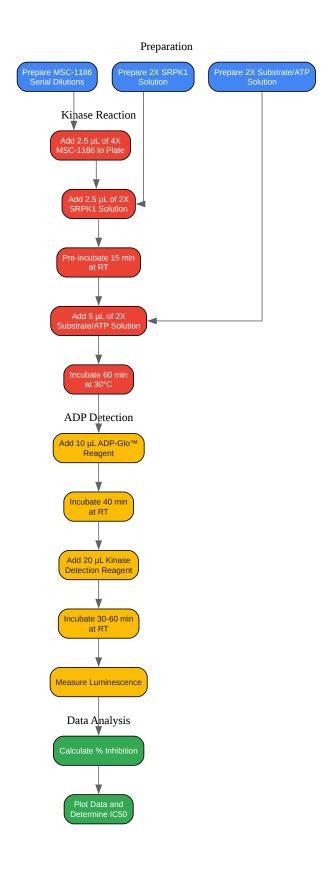
ADP Detection:

- Equilibrate the plate to room temperature.
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
- Incubate at room temperature for 40 minutes.[11]
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
- Incubate at room temperature for 30-60 minutes.[11]

Data Analysis:

- Measure the luminescence using a plate reader.
- Subtract the "no enzyme" control background from all other measurements.
- Calculate the percentage of inhibition for each MSC-1186 concentration relative to the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the MSC-1186 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Figure 2. Experimental workflow for the ADP-Glo™ kinase assay.



Cellular Kinase Assay: NanoBRET™ Target Engagement Assay

This protocol outlines the use of the NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the interaction of **MSC-1186** with SRPK1 in live cells.[9][12]

Materials:

- HEK293 cells (or other suitable cell line)
- SRPK1-NanoLuc® fusion vector
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
- NanoBRET™ Tracer (a fluorescently labeled kinase inhibitor that binds to SRPK1)
- MSC-1186
- White, tissue culture-treated 96-well plates

Procedure:

- Cell Preparation and Transfection:
 - One day before the assay, seed HEK293 cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
 - Transfect the cells with the SRPK1-NanoLuc® fusion vector according to the manufacturer's instructions for the transfection reagent.
- Compound and Tracer Addition:
 - On the day of the assay, prepare a serial dilution of MSC-1186 in Opti-MEM®.

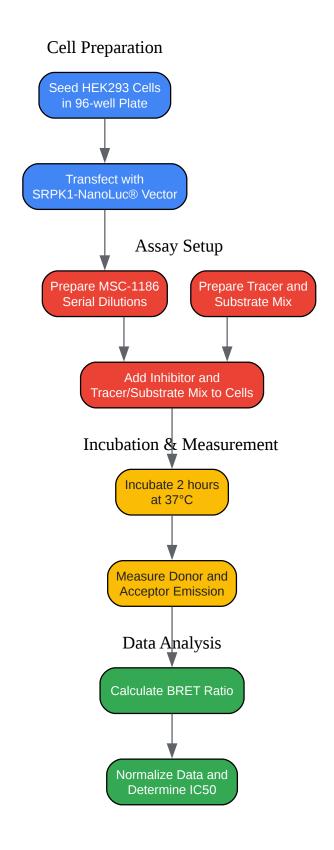
Methodological & Application





- Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Extracellular Inhibitor mix in Opti-MEM® according to the Promega protocol.[9] The optimal tracer concentration should be determined empirically but is typically near its EC50 value.
- Remove the growth medium from the cells and add the MSC-1186 dilutions.
- Immediately add the tracer/substrate/inhibitor mix to the wells.
- Incubation and Measurement:
 - Incubate the plate at 37°C in a CO2 incubator for 2 hours.
 - Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped for BRET measurements.
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
 - Normalize the BRET ratios to a "no inhibitor" control.
 - Plot the normalized BRET ratio against the logarithm of the MSC-1186 concentration and fit the data to determine the IC50 value for target engagement.





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Figure 3. Experimental workflow for the NanoBRET™ target engagement assay.



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